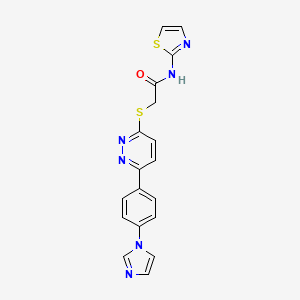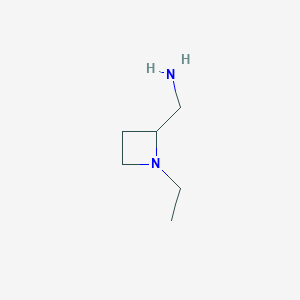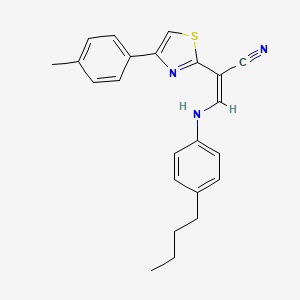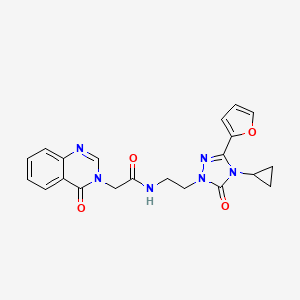![molecular formula C17H28N6O2 B2978351 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-63-8](/img/structure/B2978351.png)
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, commonly known as BM212, is a purine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
BM212 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. In addition, BM212 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of the immune response. Studies have shown that BM212 can inhibit the activity of viral polymerases, which are essential for viral replication. In addition, BM212 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
BM212 has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BM212 can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, BM212 has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5.
Advantages and Limitations for Lab Experiments
BM212 has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of biological activities. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BM212. One area of interest is the development of more potent and selective derivatives of BM212 for the treatment of viral infections and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of BM212 in animal models and humans. Finally, the potential use of BM212 as a tool for studying the mechanisms of viral replication and inflammation warrants further investigation.
In conclusion, BM212 is a promising compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of BM212 and to explore its potential applications in the treatment of human diseases.
Synthesis Methods
The synthesis of BM212 involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the condensation of 4-methylpiperazine with 7-bromo-1,3-dimethylxanthine, followed by the alkylation of the resulting intermediate with butyl iodide. The final product is obtained after purification by column chromatography and recrystallization.
properties
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYJODTUTXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)


![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/no-structure.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)


![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)


![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)